Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate

Description

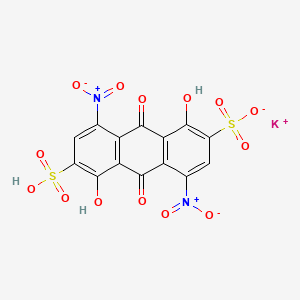

Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate (CAS: 93919-24-5; EC: 300-009-2) is a nitro-substituted anthraquinone derivative with two hydroxyl groups at positions 1 and 5, two nitro groups at positions 4 and 8, and sulphonate groups at positions 2 and 5. The potassium hydrogen salt form enhances solubility in polar solvents, while the nitro groups may confer redox reactivity and explosive tendencies under specific conditions .

Properties

CAS No. |

93919-24-5 |

|---|---|

Molecular Formula |

C14H5KN2O14S2 |

Molecular Weight |

528.4 g/mol |

IUPAC Name |

potassium;1,5-dihydroxy-4,8-dinitro-9,10-dioxo-6-sulfoanthracene-2-sulfonate |

InChI |

InChI=1S/C14H6N2O14S2.K/c17-11-5(31(25,26)27)1-3(15(21)22)7-9(11)14(20)8-4(16(23)24)2-6(32(28,29)30)12(18)10(8)13(7)19;/h1-2,17-18H,(H,25,26,27)(H,28,29,30);/q;+1/p-1 |

InChI Key |

UMPYOFXAGNQYMY-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])S(=O)(=O)[O-])O)[N+](=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Reaction Parameters in Preparation

| Step | Reagents/Conditions | Temperature Range | Time | Notes |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4 mixture | 0–30 °C | 1–3 hours | Controlled to avoid over-nitration |

| Sulfonation | Fuming sulfuric acid (oleum) | 80–120 °C | 2–6 hours | Selective sulfonation at 2,6 positions |

| Reduction/Hydroxylation | Partial reduction agents (e.g., SnCl2, Fe/HCl) | Ambient to 50 °C | 1–4 hours | Maintains 9,10-dihydro structure |

| Neutralization | KOH aqueous solution | Ambient | 1–2 hours | Forms potassium hydrogen salt |

Industrial Production Considerations

Industrial-scale synthesis follows the same fundamental steps but employs:

Industrial-grade reagents with optimized purity to reduce costs.

Automated temperature and pH control systems to maintain reaction conditions precisely.

Continuous flow reactors for nitration and sulfonation to improve yield and safety.

Purification steps such as crystallization and filtration to achieve high purity.

The industrial process is optimized to minimize by-products like over-nitrated or over-sulfonated species and to maximize yield, typically achieving yields above 70% with purity exceeding 98%.

Analytical and Research Findings on Preparation

Reaction Monitoring: Spectroscopic methods such as UV-Vis and IR spectroscopy are used to monitor the introduction of nitro and sulfonate groups. The appearance of characteristic nitro group peaks (~1500 and 1350 cm⁻¹) and sulfonate peaks (~1040 cm⁻¹) confirms successful functionalization.

Purity Assessment: High-performance liquid chromatography (HPLC) and elemental analysis confirm the composition and purity of the final product.

Yield Optimization: Studies indicate that maintaining nitration temperature below 30 °C prevents decomposition, while sulfonation at 100 °C for 4 hours balances reaction completeness and product stability.

Environmental and Safety Notes: The use of strong acids and nitrating agents requires strict safety protocols and waste treatment to mitigate environmental impact.

Summary Table of Preparation Methods

| Preparation Stage | Description | Key Reagents | Critical Parameters | Outcome/Notes |

|---|---|---|---|---|

| Nitration | Introduction of nitro groups at 4,8 positions | HNO3, H2SO4 | 0–30 °C, 1–3 h | Controlled nitration to avoid side reactions |

| Sulfonation | Sulfonation at 2,6 positions | Fuming sulfuric acid (oleum) | 80–120 °C, 2–6 h | Selective sulfonation, avoid overreaction |

| Partial Reduction/Hydroxylation | Formation of 9,10-dihydro and 1,5-dihydroxy groups | SnCl2, Fe/HCl or similar | Ambient to 50 °C, 1–4 h | Maintains key functional groups |

| Neutralization | Conversion to potassium hydrogen salt | KOH aqueous solution | Ambient, 1–2 h | Enhances solubility and stability |

| Purification | Crystallization, filtration | Solvents (water, ethanol) | Variable | Achieves >98% purity |

Chemical Reactions Analysis

Types of Reactions

Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH.

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones, amino derivatives, and sulfonated compounds. These products have diverse applications in different fields.

Scientific Research Applications

Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate is used in a wide range of scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: In studies involving enzyme inhibition and as a probe for studying biological pathways.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate involves its interaction with various molecular targets and pathways. The compound’s nitro and hydroxyl groups allow it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The sulfonate groups enhance its solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Key Differences :

- Nitro vs.

- Sulphonates : Positional isomerism (e.g., 2,6 vs. 2,7 or 1,7 sulphonates) affects solubility and molecular interactions .

Toxicological and Ecotoxicological Profiles

Table 2: Toxicity Data Comparison

Insights :

- Nitro-containing compounds (e.g., CAS 128-91-6) may pose higher risks due to nitro group reactivity, though data gaps exist for the target compound .

Physicochemical Properties

Table 3: Solubility and Partition Coefficients

| Compound (CAS) | log Pow | Solubility Profile |

|---|---|---|

| Target Compound (93919-24-5) | No data | Likely hydrophilic (K⁺ salt) |

| CAS 2861-02-1 | -3.05 | High water solubility |

| CAS 93965-08-3 | No data | Moderate (Na⁺ salt) |

Analysis :

- The disodium derivative (CAS 2861-02-1) has a log Pow of -3.05, indicating strong hydrophilicity due to sulphonate groups and sodium counterions .

Biological Activity

Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate (CAS: 93919-24-5) is an anthraquinone derivative known for its complex structure and potential biological activities. This article explores the compound's biological activity, including its applications in environmental remediation and potential therapeutic uses.

- Molecular Formula : C14H5KN2O14S2

- Molecular Weight : 528.42 g/mol

- Structural Characteristics : The compound features multiple functional groups including hydroxyl (-OH), nitro (-NO2), and sulfonate (-SO3) groups, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its electron transfer capabilities and potential as an electron shuttle in biogeochemical processes.

Electron Shuttle Activity

Research indicates that anthraquinone derivatives can facilitate electron transfer processes in microbial environments. For instance:

- Reductive Dechlorination : In anaerobic systems, the presence of anthraquinone derivatives has been shown to enhance the reductive dechlorination of pollutants such as DDT (dichlorodiphenyltrichloroethane). In a study involving various treatments (control, citric acid, anthraquinone disulfonate), it was found that the addition of anthraquinone significantly improved the dechlorination rates by acting as an electron shuttle between microorganisms and Fe(III) oxides .

Case Study 1: DDT Remediation

A batch anaerobic incubation experiment demonstrated that the addition of this compound alongside citric acid resulted in a reduction of DDT residues by approximately 79% to 92% over a period of 20 days. The study highlighted the compound's role in enhancing microbial activity and facilitating the reduction of Fe(III) to Fe(II), which is crucial for effective pollutant degradation .

Comparative Analysis of Related Compounds

The following table compares this compound with other anthraquinone derivatives regarding their biological activities:

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 93919-24-5 | 528.42 g/mol | Electron shuttle in bioremediation |

| Anthraquinone Disulfonate | Varies | Varies | Enhances microbial reduction processes |

| Doxorubicin (Adriamycin) | 23214-92-8 | 579.98 g/mol | Anticancer agent through DNA intercalation |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate?

- Methodology : Synthesis typically involves sequential functionalization of anthraquinone derivatives. For example:

Sulfonation : Introduce sulfonate groups at positions 2 and 6 using concentrated sulfuric acid or oleum under controlled temperature (80–100°C) .

Nitration : Add nitro groups at positions 4 and 8 using a nitrating mixture (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration .

Hydroxylation : Oxidize anthracene to introduce hydroxyl groups at positions 1 and 5 via alkaline hydrolysis or catalytic oxidation .

- Validation : Confirm stepwise intermediates using HPLC (C18 column, UV detection at 254 nm) and FTIR (characteristic peaks for nitro: ~1520 cm⁻¹, sulfonate: ~1040 cm⁻¹) .

Q. How should researchers characterize the structural stability of this compound under varying pH conditions?

- Experimental Design :

- Prepare solutions at pH 2–12 using HCl/NaOH buffers.

- Monitor stability via UV-Vis spectroscopy (200–800 nm) over 24 hours.

- Analyze degradation products using LC-MS (ESI-negative mode).

- Key Findings : Anthraquinone sulfonates are generally stable in neutral to alkaline conditions (pH 7–10) but degrade in strongly acidic environments (pH < 3) due to desulfonation .

Q. What analytical techniques are critical for confirming the purity of this compound?

- Primary Methods :

- Elemental Analysis : Verify C, H, N, S content (deviation < 0.3% theoretical values).

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and sulfonate carbons (δ 110–120 ppm) .

- XRD : Confirm crystalline structure (space group P2₁/c for anthraquinone derivatives) .

- Advanced Cross-Validation : Use TGA-DSC to assess thermal stability (decomposition >250°C) .

Advanced Research Questions

Q. How do the nitro and sulfonate groups influence the compound's redox behavior in aqueous solutions?

- Electrochemical Analysis :

- Perform cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) in 0.1 M KCl.

- Nitro groups (-NO₂) exhibit reduction peaks at -0.5 V (pH 7), while sulfonates stabilize the quinone structure, shifting oxidation potentials .

- Mechanistic Insight : The electron-withdrawing nitro groups enhance electrophilicity, facilitating reduction reactions, whereas sulfonates improve solubility and stabilize intermediates .

Q. What contradictions exist in mutagenicity assessments of structurally related anthraquinone sulfonates?

- Data Conflict :

- In Vitro : Ames tests (OECD 471) on disodium anthraquinone sulfonates show no mutagenicity (negative response in S. typhimurium TA98/TA100) .

- In Vivo : Oral exposure in mice (≤30 mg/kg) also showed no mutagenic effects, but conflicting results arise from impurities (e.g., residual nitro precursors) .

Q. What computational approaches can predict the environmental fate of this compound?

- Modeling Strategies :

QSAR : Use log Pow (-3.05) to predict low bioaccumulation (BCF < 100) .

Molecular Dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acids) to assess adsorption potential .

- Experimental Validation : Conduct OECD 301F biodegradability tests (28-day aerobic, activated sludge), which show <2% mineralization, indicating persistence .

Q. How can researchers resolve spectral interference when analyzing degradation products of this compound?

- Challenge : Overlapping UV-Vis peaks from nitro and sulfonate derivatives.

- Solution :

- HPLC-DAD-ESI/MS : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to separate isomers.

- High-Resolution MS : Identify fragments (e.g., m/z 430.367 for parent ion, m/z 285.1 for desulfonated products) .

Methodological Notes

- Toxicity Testing : Follow OECD 439 for skin irritation (reconstructed human epidermis, 60 min exposure) to avoid animal testing .

- Environmental Impact : Prioritize anaerobic degradation studies (e.g., OECD 311) due to the compound’s recalcitrance in aerobic conditions .

- Data Reproducibility : Standardize nitration conditions (e.g., stoichiometric HNO₃, 0°C) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.